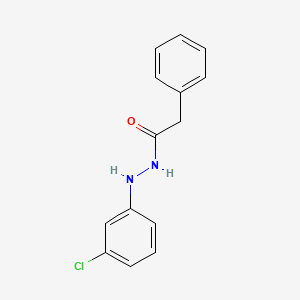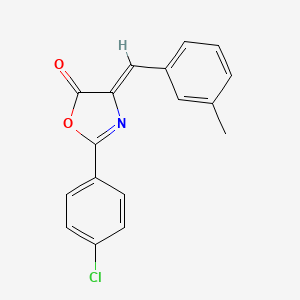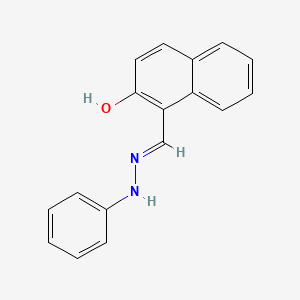![molecular formula C18H13Cl2NOS2 B11696069 (5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(2,4-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11696069.png)
(5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(2,4-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-5-[(2,4-ジクロロフェニル)メチリデン]-3-(2,4-ジメチルフェニル)-2-スルファニリデン-1,3-チアゾリジン-4-オンは、チアゾリジンオン類に属する合成有機化合物です。この化合物は、ジクロロフェニル基とジメチルフェニル基が置換されたチアゾリジンオン環を含む独自の構造が特徴です。様々な研究分野における潜在的な生物活性と用途から注目を集めています。
2. 製法
合成ルートと反応条件: (5Z)-5-[(2,4-ジクロロフェニル)メチリデン]-3-(2,4-ジメチルフェニル)-2-スルファニリデン-1,3-チアゾリジン-4-オンの合成は、通常、2,4-ジクロロベンズアルデヒドと2,4-ジメチルフェニルチオセミカルバジドを酸性条件下で縮合させることにより行われます。反応は、中間体シッフ塩基の生成を経て進行し、チアゾリジンオン環を形成します。
工業生産方法: この化合物の工業生産には、温度、溶媒、触媒などの反応条件を最適化して、より高い収率と純度を実現することが含まれる場合があります。一般的な方法には、バッチ合成と連続フロー合成があり、後者はスケーラビリティとプロセス制御の面で利点があります。
反応の種類:
酸化: この化合物は酸化反応を受け、通常は過酸化水素や過マンガン酸カリウムなどの試薬を用いて、スルホキシドまたはスルホンを生成します。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて行うことができ、チアゾリジンオン環の還元をもたらします。
置換: この化合物は求核置換反応に参加することができます。この反応では、ジクロロフェニル基中の塩素原子が他の求核剤によって置換されます。
一般的な試薬と条件:
酸化: 過酸化水素、過マンガン酸カリウム、酢酸。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、エタノール。
置換: アミン、チオール、アルコキシドなどの求核剤。
主な生成物:
酸化: スルホキシド、スルホン。
還元: 還元されたチアゾリジンオン誘導体。
置換: 置換されたチアゾリジンオン誘導体。
4. 科学研究における用途
化学: この化合物は、より複雑な分子の合成におけるビルディングブロックとして、および配位化学における配位子として使用されます。
生物学: この化合物は、抗菌剤および抗真菌剤としての可能性を示しており、様々な細菌株および真菌株に対して有効であることを示す研究があります。
医学: この化合物は、抗炎症剤および抗がん剤としての可能性を探求されており、いくつかの研究では、特定のがん細胞の増殖を阻害する可能性が示唆されています。
産業: この化合物は、ポリマーやコーティングなど、特定の特性を持つ新素材の開発に使用されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(2,4-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 2,4-dichlorobenzaldehyde with 2,4-dimethylphenylthiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the thiazolidinone ring.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity. Common methods include batch and continuous flow synthesis, with the latter offering advantages in terms of scalability and process control.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thiazolidinone ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms in the dichlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazolidinone derivatives.
Substitution: Substituted thiazolidinone derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial and antifungal agent, with studies indicating its effectiveness against various bacterial and fungal strains.
Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent, with some studies suggesting it may inhibit the growth of certain cancer cells.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
(5Z)-5-[(2,4-ジクロロフェニル)メチリデン]-3-(2,4-ジメチルフェニル)-2-スルファニリデン-1,3-チアゾリジン-4-オンの作用機序は、様々な分子標的との相互作用を伴います。抗菌剤として使用する場合、細胞膜の完全性を破壊し、必須酵素を阻害すると考えられています。抗がん研究では、特定のシグナル伝達経路の活性化と細胞増殖の阻害を通じてアポトーシスを誘導する可能性があります。
類似化合物:
(Z,Z)-セランジイルビス(2-プロペナミド): 高いグルタチオンペルオキシダーゼ様活性が知られています.
2-フルオロデスクロロケタミン: ケタミンに関連する解離性麻酔薬.
独自性: (5Z)-5-[(2,4-ジクロロフェニル)メチリデン]-3-(2,4-ジメチルフェニル)-2-スルファニリデン-1,3-チアゾリジン-4-オンは、チアゾリジンオン環における特異的な置換パターンにより、明確な化学的および生物学的特性を有しており、独自性があります。ジクロロフェニル基とジメチルフェニル基は、安定性と反応性に貢献し、様々な研究用途において貴重な化合物となっています。
類似化合物との比較
(Z,Z)-Selanediylbis(2-propenamides): Known for its high glutathione peroxidase-like activity.
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine.
Uniqueness: (5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(2,4-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its specific substitution pattern on the thiazolidinone ring, which imparts distinct chemical and biological properties. Its dichlorophenyl and dimethylphenyl groups contribute to its stability and reactivity, making it a valuable compound in various research applications.
特性
分子式 |
C18H13Cl2NOS2 |
|---|---|
分子量 |
394.3 g/mol |
IUPAC名 |
(5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(2,4-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H13Cl2NOS2/c1-10-3-6-15(11(2)7-10)21-17(22)16(24-18(21)23)8-12-4-5-13(19)9-14(12)20/h3-9H,1-2H3/b16-8- |
InChIキー |
MPJHDDBJGQNSSS-PXNMLYILSA-N |
異性体SMILES |
CC1=CC(=C(C=C1)N2C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/SC2=S)C |
正規SMILES |
CC1=CC(=C(C=C1)N2C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)SC2=S)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{(1Z)-3-[(2E)-2-(3,5-dibromo-2,4-dihydroxybenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11695987.png)

![2-(4-propoxyphenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione](/img/structure/B11696018.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dinitrobenzamide](/img/structure/B11696026.png)
![2-[(2E)-2-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11696030.png)

![N'-[2-(2,4-dichlorophenoxy)propanoyl]-2-methylbenzohydrazide](/img/structure/B11696046.png)
![2-(2,4-dichlorophenoxy)-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide](/img/structure/B11696057.png)
![N-(2,4-dichlorophenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11696063.png)
![(4Z)-4-{2-[4-chloro-2-(phenylcarbonyl)phenyl]hydrazinylidene}-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11696066.png)
![3-[(Furan-2-ylmethyl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B11696077.png)


![3-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,2,4-triazin-5-ol](/img/structure/B11696094.png)
